6-chloropyridine-2-sulfonic Acid

概要

説明

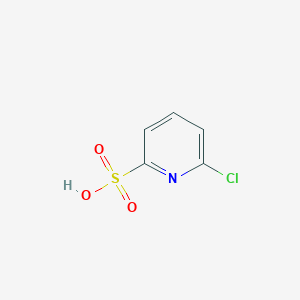

6-chloropyridine-2-sulfonic Acid is a chemical compound used for industrial and scientific research . It is also known by other names such as 2-chloro-6-pyridinesulfonic acid, 2-chloropyridine-6-sulfonic acid, and 2-Pyridinesulfonicacid,6-chloro .

Synthesis Analysis

The synthesis of 6-chloropyridine-2-sulfonic Acid involves a process where chlorine gas is passed into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride . The mixture is then heated to temperatures of about 100 to about 120° C . Any phosphorus oxychloride formed and any excess phosphorus trichloride are removed by distillation . The residue is taken up with an organic solvent and the liquid phase is distilled in a vacuum to obtain the chlorinated pyridine-sulphonic acid chloride .Molecular Structure Analysis

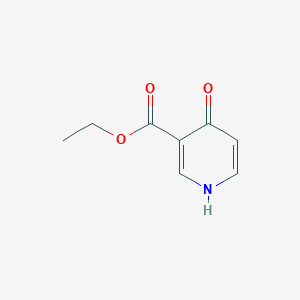

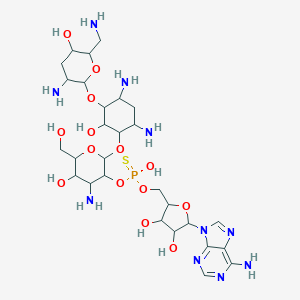

The molecular formula of 6-chloropyridine-2-sulfonic Acid is C5H4ClNO3S . It has a molecular weight of 193.61 .Chemical Reactions Analysis

The reaction mechanism of 6-chloropyridine-2-sulfonic Acid is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

6-chloropyridine-2-sulfonic Acid is a solid powder . It should be stored at ambient temperature . It is recommended to avoid dust formation .科学的研究の応用

Chemical Synthesis

6-Chloropyridine-2-sulfonic Acid is used in the synthesis of various chemical compounds . It’s a versatile reagent that can be used to introduce sulfonic acid groups into other molecules, which can then be used to create a wide range of products .

Ion Exchange Applications

Surface functionalization of porous materials with sulfonic acid groups, such as those in 6-Chloropyridine-2-sulfonic Acid, is of particular interest in applications involving ion exchange . This is because sulfonic acid groups can selectively attract and bind to certain ions, allowing them to be separated from a mixture .

Acidic Catalysis

The sulfonic acid groups in 6-Chloropyridine-2-sulfonic Acid can act as acidic catalysts . This means they can speed up chemical reactions without being consumed in the process . This makes 6-Chloropyridine-2-sulfonic Acid useful in a variety of industrial processes where catalysts are needed .

Proton Conduction

6-Chloropyridine-2-sulfonic Acid may also have applications in proton conduction . This is because sulfonic acid groups are known to be good proton conductors, meaning they can facilitate the movement of protons in a material . This could potentially make 6-Chloropyridine-2-sulfonic Acid useful in devices such as fuel cells .

Material Science

In material science, 6-Chloropyridine-2-sulfonic Acid can be used to functionalize materials, giving them new properties . For example, it can be used to create sulfonic acid functionalized hierarchical silica monoliths . These materials combine advection-dominated mass transport in the macropores with short diffusion lengths and a large surface area (available for functionalization) in their mesoporous skeleton .

Surface Energy Analysis

6-Chloropyridine-2-sulfonic Acid can be used in surface energy analysis by inverse gas chromatography . This technique can be used to characterize the incorporated SO3H groups and particularly resolve changes in the Lewis acid–base characteristics engendered by that functionalization .

Safety and Hazards

In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes . Consult a doctor . If ingested, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Relevant Papers The relevant papers analyzed include "Nitropyridines: Synthesis and reactions" and "Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation" . These papers provide valuable insights into the synthesis, reactions, and potential applications of 6-chloropyridine-2-sulfonic Acid.

作用機序

Target of Action

Pyridine derivatives, including 6-chloropyridine-2-sulfonic acid, are known to interact with various biological targets due to their aromatic nature and the presence of a nitrogen atom in the ring structure .

Mode of Action

It’s known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives .

Biochemical Pathways

It’s known that pyridine derivatives can be involved in various biochemical reactions, potentially affecting multiple pathways . For instance, the dissolution chemistry of metal sulfides follows two pathways, which are determined by the mineralogy and the acid solubility of the metal sulfides: the thiosulfate and the polysulfide pathways .

Result of Action

It’s known that pyridine derivatives can have various biological activities, potentially leading to a wide range of effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-chloropyridine-2-sulfonic acid. For instance, microbial degradation of pyridine derivatives, including 6-chloropyridine-2-sulfonic acid, can be influenced by environmental conditions . Moreover, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like 6-chloropyridine-2-sulfonic acid, is known to be influenced by environmental conditions .

特性

IUPAC Name |

6-chloropyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCRHRGJNJCJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376545 | |

| Record name | 6-chloropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloropyridine-2-sulfonic Acid | |

CAS RN |

133145-15-0 | |

| Record name | 6-chloropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)

![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)

![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)

![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)

![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)